Didemethyl Citalopram-d6 Hydrobromide

Beschreibung

Eigenschaften

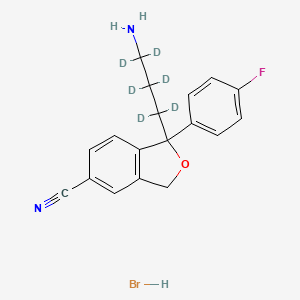

IUPAC Name |

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPONIRDZJWMVDD-FJBJLJJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Didemethyl Citalopram-d6 Hydrobromide: A Definitive Guide for LC-MS/MS Bioanalysis

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the accuracy of LC-MS/MS quantification relies heavily on the quality of stable isotope-labeled (SIL) internal standards. Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic metabolism to form active secondary and primary amine metabolites.

This whitepaper provides an authoritative, step-by-step technical guide on the synthesis, isolation, and analytical characterization of Didemethyl Citalopram-d6 Hydrobromide (CAS: 1286427-93-7)[1]. By detailing the causality behind specific synthetic choices—such as the selection of protecting groups and the precise placement of the deuterium label—this guide serves as a self-validating framework for drug development professionals and analytical chemists.

Pharmacokinetic Context & Labeling Rationale

Citalopram is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4 to desmethylcitalopram (DCT), which is subsequently N-demethylated by CYP2D6 and CYP2C19 to the primary amine, didesmethylcitalopram (DDCT)[2].

CYP450-mediated sequential N-demethylation of Citalopram to Didesmethylcitalopram.

The Causality of the d6-Label Placement

When designing an internal standard for DDCT, placing the deuterium atoms on the N-methyl groups is futile, as these groups are enzymatically cleaved during metabolism[3]. To ensure the isotopic label is retained in the final primary amine metabolite, the six deuterium atoms must be incorporated into the stable aliphatic propyl chain. This results in a robust +6 Da mass shift (m/z 303.2 vs. 297.2 for the unlabeled free base), which effectively eliminates isotopic overlap from the natural abundance of the analyte, ensuring high-fidelity LC-MS/MS quantification[4].

Synthetic Strategy & Workflow

The synthesis of Didemethyl Citalopram-d6 Hydrobromide (Molecular Formula: C18H12D6BrFN2O)[5] requires a highly controlled alkylation of the isobenzofuran core, followed by selective deprotection and salt formation.

Self-validating synthetic workflow for Didemethyl Citalopram-d6 Hydrobromide.

Step-by-Step Experimental Protocols

Protocol A: Chemical Synthesis

Step 1: Benzylic Alkylation

-

Preparation: Dissolve 1.0 eq of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78°C.

-

Deprotonation: Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) dropwise. Stir for 30 minutes to generate the carbanion.

-

Alkylation: Introduce 1.1 eq of N-(3-bromopropyl-d6)phthalimide. Gradually warm the mixture to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality Checkpoint: Why use a phthalimide-protected reagent instead of 3-bromopropyl-d6-amine? Primary amines can undergo competitive intramolecular side-reactions or interfere with the carbanion. Phthalimide protection directs the reaction exclusively to the benzylic position of the phthalane ring. Validation Check: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting material confirms successful alkylation.

Step 2: Gabriel Deprotection

-

Reaction: Dissolve the crude protected intermediate in absolute ethanol. Add 3.0 eq of Hydrazine Hydrate (N₂H₄·H₂O).

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Isolation: Cool to 0°C. A white precipitate (phthalhydrazide) will form. Filter the solid and concentrate the filtrate to yield Didemethyl Citalopram-d6 free base as a viscous oil.

Causality Checkpoint: Why use Hydrazine Hydrate? The cyano group (-CN) at the 5-position is highly susceptible to hydrolysis under strongly acidic or basic aqueous conditions. Hydrazinolysis selectively cleaves the phthalyl group under mild conditions, preserving the nitrile intact.

Step 3: Hydrobromide Salt Formation

-

Reaction: Dissolve the free base oil in cold isopropanol. Slowly add 1.05 eq of 48% aqueous Hydrobromic Acid (HBr) dropwise while stirring vigorously.

-

Crystallization: Stir at 0°C for 2 hours until a pale beige solid precipitates[6].

-

Filtration: Filter the crystals, wash with cold diethyl ether, and dry under high vacuum to afford Didemethyl Citalopram-d6 Hydrobromide.

Causality Checkpoint: The free base of DDCT is an unstable oil prone to oxidative degradation. Converting it to the hydrobromide salt yields a highly crystalline, thermodynamically stable reference standard that mirrors the salt form of the parent API[4].

Protocol B: LC-MS/MS Analytical Characterization

To validate the synthesized standard for bioanalytical use, execute the following workflow:

-

Sample Preparation: Dissolve 1.0 mg of the synthesized Didemethyl Citalopram-d6 HBr in 1.0 mL of LC-MS grade Methanol. Dilute to 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water).

-

Chromatography: Inject 5 µL onto a UPLC C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the MRM transition for the precursor ion [M+H]+ at m/z 303.2.

Analytical Validation Data

The following table summarizes the expected quantitative and qualitative data required to validate the structural integrity and isotopic purity of the synthesized compound.

| Analytical Method | Target Parameter | Expected Result for Didemethyl Citalopram-d6 HBr |

| HRMS (ESI+) | Exact Mass [M+H]+ | m/z 303.178 (Free base formula: C18H11D6FN2O) |

| 1H-NMR (DMSO-d6) | Isotopic Purity | Absence of signals at δ 1.40–2.80 ppm (aliphatic propyl protons), confirming >99% deuterium incorporation. |

| 13C-NMR | C-D Spin Coupling | Multiplets (pentets) for the CD2 carbons around 20–40 ppm due to 13C-D spin-spin coupling. |

| HPLC-UV | Chemical Purity | >98% (Detection at 240 nm), single sharp chromatographic peak. |

| Melting Point | Thermal Stability | >130°C (decomposition)[6]. |

Conclusion

The synthesis of Didemethyl Citalopram-d6 Hydrobromide requires precise control over benzylic alkylation and selective deprotection to preserve the critical 5-cyano moiety. By strategically placing the d6-label on the propyl chain, scientists ensure the isotopic mass shift survives CYP450-mediated N-demethylation. The self-validating protocols and analytical benchmarks provided in this guide ensure the production of a high-fidelity internal standard, strictly meeting the rigorous demands of modern LC-MS/MS bioanalysis and therapeutic drug monitoring.

References

-

Qualitative Determination of Citalopram and Escitalopram in whole human blood using liquid. IPIndexing. Available at:[Link]

-

Citalopram-impurities - Pharmaffiliates. Pharmaffiliates. Available at:[Link]

Sources

Didemethyl Citalopram-d6 Hydrobromide: Structural Properties, Metabolic Context, and Analytical Applications in LC-MS/MS

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Executive Summary

In the fields of pharmacokinetics (PK) and environmental toxicology, the accurate quantification of selective serotonin reuptake inhibitors (SSRIs) and their metabolites is critical. Citalopram undergoes extensive hepatic metabolism, yielding desmethylcitalopram and didemethylcitalopram. To quantify these trace-level metabolites in complex biological matrices (e.g., plasma, wastewater), researchers rely on stable isotope-labeled internal standards (SIL-IS).

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical properties of Didemethyl Citalopram-d6 Hydrobromide , explain the causality behind its structural design, and provide a self-validating LC-MS/MS protocol that guarantees high-fidelity data acquisition.

Chemical Identity & Structural Properties

Didemethyl Citalopram-d6 Hydrobromide is the deuterium-labeled derivative of didemethylcitalopram, a primary amine metabolite of citalopram[1].

Causality in Structural Design

The choice of a d6 isotopic label and a hydrobromide salt is highly intentional for analytical chemistry:

-

Isotopic Stability (The d6 Advantage): The six deuterium atoms are strategically synthesized onto the carbon skeleton rather than exchangeable heteroatoms (like N-H or O-H). This prevents deuterium-to-hydrogen back-exchange when the compound is exposed to aqueous biological matrices or acidic mobile phases. The resulting +6 Da mass shift effectively eliminates isotopic cross-talk with the natural isotopic envelope of the endogenous unlabeled analyte.

-

Solubility and Stability (The Hydrobromide Salt): The hydrobromide (HBr) salt form significantly enhances the compound's solubility in aqueous-organic mixtures compared to its free-base counterpart[1]. This prevents standard precipitation during the preparation of high-concentration stock solutions, ensuring volumetric accuracy.

Quantitative Chemical Properties

| Property | Value |

| Chemical Name | Didemethyl Citalopram-d6 Hydrobromide |

| CAS Number | 1286427-93-7[2] |

| Molecular Formula | C18H11D6FN2O • HBr[2] |

| Molecular Weight (Salt) | 383.29 g/mol [2] |

| Unlabeled Parent MW (Base) | 296.34 g/mol [3] |

| Mass Shift ( Δ m) | +6 Da |

| Physical State | Solid / Powder[4] |

Pharmacokinetics & Metabolic Context

Citalopram is metabolized in the liver via sequential N-demethylation. The tertiary amine of citalopram is first demethylated to a secondary amine (desmethylcitalopram) primarily by Cytochrome P450 enzymes CYP2C19 and CYP3A4. A subsequent demethylation, mediated largely by CYP2D6, yields the primary amine didemethylcitalopram[5].

Understanding this pathway is crucial for DMPK profiling, as the accumulation of these metabolites can contribute to the overall pharmacological and toxicological profile of the drug.

Metabolic N-demethylation pathway of Citalopram to Didemethylcitalopram.

Analytical Methodology: The Role of SIL-IS in LC-MS/MS

When analyzing trace organic chemicals in matrices like wastewater or human plasma, matrix effects (ion suppression or enhancement during electrospray ionization) can severely skew quantitative results[6].

Didemethyl Citalopram-d6 Hydrobromide acts as a perfect structural and chemical surrogate. Because it co-elutes exactly with the unlabeled didemethylcitalopram during Ultra-Performance Liquid Chromatography (UPLC), it experiences the exact same matrix environment in the MS source. By calculating the ratio of the analyte peak area to the SIL-IS peak area, analysts can mathematically cancel out matrix effects and extraction losses.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating system . It incorporates internal checkpoints to verify extraction efficiency and ionization stability dynamically.

Step-by-Step Methodology

Phase 1: Preparation of Solutions

-

Stock Solution: Dissolve 1.0 mg of Didemethyl Citalopram-d6 Hydrobromide in 1.0 mL of Methanol (1 mg/mL). Causality: Methanol prevents the hydrolysis of the cyano group while maintaining full solubility of the HBr salt.

-

Working IS Solution: Dilute the stock to 50 ng/mL in 50:50 Water:Acetonitrile.

Phase 2: Sample Extraction (Solid Phase Extraction - SPE)

-

Aliquot & Spike: Transfer 500 µL of plasma/wastewater to a tube. Add 20 µL of the Working IS Solution. Vortex for 30 seconds.

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL MS-grade Water.

-

Loading: Load the spiked sample onto the cartridge at a flow rate of 1 mL/min.

-

Washing: Wash with 1 mL of 5% Methanol in Water to remove polar interferences.

-

Elution: Elute the target analytes with 1 mL of 100% Methanol.

-

Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of initial mobile phase.

Phase 3: LC-MS/MS Analysis (Scheduled MRM)

-

Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: The acidic modifier ensures the primary amine of didemethylcitalopram remains fully protonated ( [M+H]+ ), maximizing ESI+ sensitivity.

-

Detection: Monitor the transitions using Multiple Reaction Monitoring (MRM)[6].

-

Unlabeled Didemethylcitalopram: m/z 297.1 → Product Ion

-

Didemethyl Citalopram-d6: m/z 303.2 → Product Ion

-

The Self-Validation Checkpoint

The protocol validates itself during data analysis. The absolute peak area of the Didemethyl Citalopram-d6 must remain within ±20% across all matrix samples compared to a neat solvent injection. If the IS peak area drops by >20% , the system automatically flags the sample for severe ion suppression or SPE failure, preventing the reporting of false negatives.

Self-validating LC-MS/MS workflow utilizing Didemethyl Citalopram-d6 as an internal standard.

References

- MedChemExpress. "Citalopram hydrobromide | MedChemExpress (MCE) Life Science Reagents: Didemethyl citalopram-d6 hydrobromide". medchemexpress.com.

- Pharmaffiliates. "Citalopram-impurities | Pharmaffiliates: Didemethyl Citalopram-d6 Hydrobromide". pharmaffiliates.com.

- PubChem - NIH. "Didesmethylcitalopram | C18H17FN2O | CID 162976". nih.gov.

- ChemicalBook. "DIDESMETHYL CITALOPRAM-D4 | 62498-69-5". chemicalbook.com.

- Health Canada (HRES). "PRODUCT MONOGRAPH Pr SEPTA-CITALOPRAM Citalopram Tablets USP". hres.ca.

- OPUS. "Trace Organic Chemicals in the Water Cycle: Occurrence in Wastewater Treatment Plants and Removal by Biological and...". kobv.de.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. DIDESMETHYL CITALOPRAM-D4 | 62498-69-5 [chemicalbook.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Didesmethylcitalopram | C18H17FN2O | CID 162976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [opus4.kobv.de]

The Bioanalytical Imperative of Didemethyl Citalopram-d6 Hydrobromide: A Technical Guide to Pharmacokinetic Profiling

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the precise quantification of drug metabolites is non-negotiable. Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes a complex, multi-enzyme hepatic biotransformation. Its secondary metabolite, didemethylcitalopram (DDCT), serves as a critical biomarker for Cytochrome P450 2D6 (CYP2D6) enzymatic activity[1][2].

To quantify DDCT with absolute analytical rigor in complex biological matrices, researchers rely on Didemethyl Citalopram-d6 Hydrobromide as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper dissects the physicochemical properties of this compound, the causality behind its structural design, and the self-validating LC-MS/MS methodologies required for its deployment.

The Pharmacokinetic Landscape & Metabolic Causality

Citalopram’s metabolism is a sequential N-demethylation cascade driven by specific hepatic enzymes[1]:

-

Primary Demethylation: Citalopram is converted to desmethylcitalopram (DCT) primarily by CYP2C19 and CYP3A4 [2][3].

-

Secondary Demethylation: DCT is further demethylated to didemethylcitalopram (DDCT) almost exclusively by CYP2D6 [1][2].

Because DDCT formation is strictly CYP2D6-dependent, the concentration ratio of DDCT to DCT in patient plasma is a highly sensitive phenotypic marker for CYP2D6 activity. Monitoring these levels is vital for dose optimization, particularly in specific populations (e.g., during pregnancy, where CYP2D6 activity can increase nearly threefold)[3].

Fig 1: N-demethylation pathway of citalopram to didemethylcitalopram via CYP450 enzymes.

Physicochemical Profiling: Didemethyl Citalopram-d6 Hydrobromide

Why utilize the hexadeuterated (d6) hydrobromide salt? From an application standpoint, a mass shift of +6 Da is engineered to completely bypass the natural isotopic envelope (M+1, M+2, M+3) of the unlabelled endogenous DDCT. If a d3 variant were used, high concentrations of unlabelled DDCT could cause isotopic cross-talk, artificially inflating the internal standard signal and skewing the quantitative data. Furthermore, the hydrobromide (HBr) salt form is synthesized to ensure superior crystalline stability, hygroscopic resistance, and optimal solubility in the aqueous-organic mixtures used during sample preparation[4][5].

Table 1: Core Chemical Specifications

| Parameter | Specification |

| Analyte Name | Didemethyl Citalopram-d6 Hydrobromide |

| CAS Number | 1286427-93-7[4][6] |

| Molecular Formula | C₁₈H₁₂D₆BrFN₂O[4][5] |

| Molecular Weight | 383.29 g/mol [4][6] |

| Unlabelled Free Base CAS | 166037-78-1[7] |

| Isotopic Enrichment | Hexadeuterated (-d6) on the aminopropyl chain |

| Primary Application | LC-MS/MS Stable Isotope-Labeled Internal Standard (SIL-IS) |

Analytical Methodology: LC-MS/MS Workflow

To extract and quantify DDCT from human plasma, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[8]. The following protocol is designed to maximize extraction recovery while minimizing matrix-induced ion suppression.

Step-by-Step Bioanalytical Protocol

-

Working Solution Preparation: Prepare a working SIL-IS solution of DDCT-d6 HBr at 50 ng/mL in 50:50 Methanol:Water.

-

Sample Aliquoting & Spiking: Transfer 100 µL of human plasma (containing unlabelled DDCT) into a 1.5 mL microcentrifuge tube. Add 10 µL of the DDCT-d6 HBr working solution. Causality: Spiking the IS at the very beginning ensures it undergoes the exact same extraction losses as the target analyte, normalizing the final recovery.

-

Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes. Causality: Cold MeCN denatures plasma proteins (e.g., albumin) while the formic acid disrupts drug-protein binding, releasing the DDCT into the solvent.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Extract 200 µL of the clear supernatant and transfer it to an LC autosampler vial.

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Run a gradient using Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

-

Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the[M+H]⁺ precursor-to-product ion transitions (Unlabelled DDCT: m/z 313.2 → 262.1; DDCT-d6: m/z 319.2 → 262.1).

-

Fig 2: Bioanalytical sample preparation and LC-MS/MS workflow utilizing DDCT-d6 HBr.

Trustworthiness: Establishing a Self-Validating System

In bioanalysis, a protocol must be self-validating—meaning the data itself proves the assay's integrity in real-time. By utilizing Didemethyl Citalopram-d6 Hydrobromide, we establish three pillars of automated quality control:

-

Continuous Matrix Effect Monitoring: Because DDCT-d6 perfectly co-elutes with unlabelled DDCT, they experience identical ionization conditions in the ESI source. The protocol mandates that the absolute peak area of the DDCT-d6 IS must remain within ±15% of the mean IS area across the entire analytical batch. If a specific patient sample shows a 40% drop in the d6 signal, the system self-flags the sample for severe matrix-induced ion suppression (likely due to endogenous phospholipids), invalidating that specific result and triggering a re-extraction.

-

Isotopic Purity Verification: Prior to analyzing clinical samples, a "Zero Sample" (blank plasma spiked only with DDCT-d6 HBr) is injected. This validates that the synthesized standard contains no unlabelled DDCT impurities that could cause false-positive quantification.

-

Linearity and Dynamic Range: The ratio of the unlabelled DDCT peak area to the DDCT-d6 peak area is plotted against theoretical concentrations. A self-validating assay will yield a calibration curve with a coefficient of determination ( R2 ) ≥0.995 , proving that the +6 Da mass shift successfully prevents detector saturation and cross-talk.

Conclusion

The utilization of Didemethyl Citalopram-d6 Hydrobromide (CAS: 1286427-93-7; MW: 383.29) is a foundational requirement for the accurate bioanalysis of citalopram's metabolic pathways. By leveraging the +6 Da mass shift and the stability of the hydrobromide salt, analytical scientists can completely neutralize matrix effects and extraction variances. This level of precision is what enables clinical researchers to confidently map CYP2D6 phenotypes and optimize psychiatric pharmacotherapy.

References

-

Pharmaffiliates. Citalopram-impurities: Didemethyl Citalopram-d6 Hydrobromide. Retrieved from [Link]

-

National Institutes of Health (NIH) / PMC. PharmGKB summary: citalopram pharmacokinetics pathway. Retrieved from [Link]

-

National Institutes of Health (NIH) / PubMed. Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-expressed Cytochrome P450 Enzymes. Retrieved from[Link]

-

MDPI. Escitalopram Dose Optimization During Pregnancy: A PBPK Modeling Approach. Retrieved from [Link]

-

National Institutes of Health (NIH) / PMC. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Retrieved from[Link]

Sources

- 1. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Escitalopram Dose Optimization During Pregnancy: A PBPK Modeling Approach [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Didemethyl Citalopram-d6 Hydrobromide | LGC Standards [lgcstandards.com]

- 6. Didemethyl Citalopram-d6 Hydrobromide | LGC Standards [lgcstandards.com]

- 7. (S)-Didemethyl Citalopram-d6 Hydrochloride [lgcstandards.com]

- 8. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Role of Deuterium-Labeled Internal Standards in Citalopram and Metabolite Bioanalysis

Abstract In the rigorous landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the quantification of the selective serotonin reuptake inhibitor (SSRI) citalopram and its active metabolites demands extreme analytical fidelity. As a Senior Application Scientist, I present this technical whitepaper to elucidate the mechanistic necessity of Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically deuterium-labeled analogs—in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. By dissecting the causality behind isotopic mass shifts, matrix effect normalization, and self-validating experimental designs, this guide provides a definitive framework for drug development professionals.

The Pharmacokinetic Landscape of Citalopram

To accurately quantify a drug, one must first understand its metabolic trajectory. Citalopram is extensively metabolized in the hepatic system to its primary active metabolite, desmethylcitalopram (DCIT), and subsequently to didesmethylcitalopram (DDCIT)[1].

The biotransformation is primarily catalyzed by the cytochrome P450 (CYP) system. The initial N-demethylation to DCIT is mediated cooperatively by CYP2C19, CYP3A4, and CYP2D6[1]. The secondary demethylation to DDCIT, as well as the formation of the inactive citalopram N-oxide, is exclusively driven by CYP2D6[1]. Because these metabolites retain pharmacological activity and cross the blood-brain barrier, their simultaneous quantification is critical for comprehensive PK/PD modeling[2].

Metabolic pathway of citalopram to its primary active and inactive metabolites.

The Mechanistic Imperative of Deuterium Labeling

In LC-MS/MS bioanalysis, biological matrices (e.g., plasma, serum) introduce severe analytical challenges, most notably ion suppression or enhancement in the Electrospray Ionization (ESI) source. Co-eluting endogenous compounds (such as phospholipids) compete with the target analyte for available charge droplets, leading to unpredictable signal fluctuations.

Using structural analogs as internal standards is fundamentally flawed because they elute at different retention times, thereby experiencing different matrix effects. Deuterium-labeled standards, such as Citalopram-d6 and Desmethylcitalopram-d3, solve this through the following mechanisms:

-

Perfect Co-elution: Because deuterium shares the exact physicochemical properties of hydrogen (with only a negligible Kinetic Isotope Effect, or KIE), the SIL-IS co-elutes perfectly with the target analyte. They enter the ESI source simultaneously, experiencing the exact same matrix suppression. Consequently, the area ratio (Analyte/IS) remains highly stable regardless of absolute signal loss[3].

-

Isotopic Cross-Talk Prevention: Natural heavy isotopes (like 13C ) create M+1 and M+2 peaks in the mass spectrum. If an internal standard is only labeled with +1 or +2 Da, the natural isotopic envelope of a highly concentrated parent drug will bleed into the IS detection channel. By utilizing +3 Da (e.g., Desmethylcitalopram-d3) or +6 Da (e.g., Citalopram-d6) shifts, we guarantee distinct Multiple Reaction Monitoring (MRM) transitions, eliminating cross-talk[4],[5].

Quantitative Data Synthesis: SIL-IS Specifications

The following table summarizes the critical properties of industry-standard deuterated compounds used in citalopram bioanalysis:

| Target Analyte | Deuterated Standard | Monoisotopic Mass | Typical MRM Transition [M+H]⁺ | Mass Shift | Primary Application |

| Citalopram | Citalopram-d4 | 328.19 Da | 329.2 → 109.1 | +4 Da | High-throughput TDM[6] |

| Citalopram | Citalopram-d6 | 330.20 Da | 331.2 → 109.1 | +6 Da | Ultra-fast LC-MS/MS PK profiling[3] |

| Desmethylcitalopram | Desmethylcitalopram-d3 | 313.17 Da | 314.2 → 109.1 | +3 Da | Metabolite tracking & quantification[5] |

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness, an analytical protocol cannot merely assume success; it must inherently prove its validity during execution. The following step-by-step methodology for quantifying citalopram and desmethylcitalopram is designed as a self-validating system [7].

Self-validating LC-MS/MS bioanalytical workflow using deuterium-labeled internal standards.

Step 1: Matrix Preparation & Early Spiking

-

Action: Thaw human serum/plasma samples. Immediately spike 100 µL of the sample with 20 µL of a working SIL-IS solution (containing 100 ng/mL of Citalopram-d6 and Desmethylcitalopram-d3).

-

Causality: Spiking the internal standard at the very beginning of the workflow ensures that any subsequent volumetric errors, adsorption to plasticware, or degradation affect both the analyte and the IS equally. The ratio is locked in from step one.

Step 2: Protein Precipitation (Extraction)

-

Action: Add 300 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to the spiked sample. Vortex rigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

-

Causality: Citalopram is highly protein-bound (~80%). The organic solvent denatures the binding proteins, releasing the drug into the solvent. Centrifugation removes the precipitated protein pellet, protecting the UHPLC column from clogging and reducing matrix complexity.

Step 3: Chromatographic Separation

-

Action: Inject 2 µL onto a Pentafluorophenyl (PFP) or C18 UHPLC column. Use a gradient mobile phase of (A) 5 mM Ammonium Formate in Water and (B) Acetonitrile.

-

Causality: The ammonium formate buffer controls the pH, ensuring the secondary and tertiary amines of the analytes remain in a consistent ionization state. This prevents peak tailing and guarantees the crucial co-elution of the deuterated standards with their unlabelled counterparts[7].

Step 4: MS/MS Detection & Self-Validation Criteria

-

Action: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) MRM mode.

-

Self-Validation Logic (The "Trust" Layer): Before accepting patient/study data, the system must pass three built-in checks:

-

Blank Matrix Check: Inject a pure matrix sample (no drug, no IS). Pass criteria: No peaks detected at the MRM transitions. Proves absence of endogenous interference.

-

Zero Sample Check: Inject matrix spiked only with the SIL-IS. Pass criteria: Strong signal in the IS channel, zero signal in the unlabelled analyte channel. Proves the deuterated standard is pure and free of unlabelled isotopic contamination.

-

System Suitability Test (SST): Inject a known mid-level Quality Control (QC) sample. Pass criteria: The calculated concentration must be within ±15% of the nominal value, proving instrument calibration holds.

-

Conclusion

The integration of deuterium-labeled internal standards—such as Citalopram-d6 and Desmethylcitalopram-d3—is not merely a best practice; it is a mechanistic necessity for modern bioanalysis. By perfectly mimicking the physicochemical behavior of the target analytes while maintaining distinct mass-to-charge signatures, these standards neutralize matrix effects and extraction variances. When embedded within a self-validating protocol, they ensure that the resulting pharmacokinetic data is unimpeachably accurate, driving safer and more effective drug development.

References

-

Desmethylcitalopram – Knowledge and References – Taylor & Francis. Available at: [Link]

-

Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram – NIH / PMC. Available at:[Link]

-

Development and validation of an LC-ESI-MS/MS method for the quantification of D-84, reboxetine, and citalopram... – ResearchGate. Available at: [Link]

-

Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum – Agilent Technologies. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

Harnessing Deuterated Citalopram Metabolites: A Technical Guide to Preliminary Research Applications and Kinetic Isotope Methodologies

The Metabolic Architecture of Citalopram

To effectively utilize deuterated analogs in bioanalytical research, one must first understand the endogenous clearance pathways of the parent compound. Citalopram (CIT) is a highly lipophilic selective serotonin reuptake inhibitor (SSRI) with a bioavailability of approximately 80% and a plasma half-life of roughly 35 hours 1[1].

Its biotransformation is primarily hepatic, undergoing sequential N-demethylation. The initial conversion to desmethylcitalopram (DCIT) is mediated predominantly by the cytochrome P450 isoenzymes 2[2]. The subsequent N-demethylation step, yielding didesmethylcitalopram (DDCIT), is primarily catalyzed by CYP2D6[1].

Understanding this stereoselective pathway is critical because the S-enantiomers of CIT and DCIT are the primary drivers of pharmacological activity. S-CIT is 167 times more potent at inhibiting serotonin uptake than its R-counterpart, while S-DCIT remains 6.6 times more potent than R-DCIT[1].

Metabolic pathway of citalopram to its demethylated metabolites via CYP450 enzymes.

The Deuterium Advantage: Mechanistic Basis of the Kinetic Isotope Effect (KIE)

In bioanalytical chemistry, replacing specific hydrogen atoms ( 1H ) with deuterium ( 2H ) at metabolic "soft spots" (such as the N-methyl group of citalopram) fundamentally alters the molecule's physical chemistry. Because deuterium has twice the mass of protium, the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the C-H bond[3].

The Causality of Experimental Choice: Cleaving a C-D bond requires a higher activation energy. When this bond breaking is the rate-determining step in a metabolic reaction (such as N-demethylation), the reaction rate decreases—a phenomenon known as the 3[3]. In preliminary research, deuterated analogs like Citalopram-d4 or DCIT-d3 are utilized not only to probe these enzyme kinetics and , but also to serve as ideal internal standards (IS). Because they co-elute perfectly with endogenous metabolites but remain mass-resolved, they mathematically cancel out matrix effects during mass spectrometry[4].

Quantitative Data Summaries

To contextualize the experimental protocols, the following tables summarize the pharmacokinetic parameters of the citalopram pathway and cross-validation data for mass spectrometry modalities.

Table 1: Pharmacokinetic & Pharmacodynamic Profile of Citalopram and Metabolites

| Compound | Bioavailability | Half-life | Primary Formation Enzyme | Pharmacological Potency (Serotonin Uptake) |

| Citalopram (CIT) | ~80% | ~35 h | N/A | S-CIT is 167x more potent than R-CIT |

| Desmethylcitalopram (DCIT) | N/A | N/A | CYP2C19, CYP3A4 | S-DCIT is 6.6x more potent than R-DCIT |

| Didesmethylcitalopram (DDCIT) | N/A | N/A | CYP2D6 | Pharmacologically inactive |

Table 2: Cross-Validation of Mass Spectrometry Modalities (Brain Tissue Quantitation)

| Modality | Internal Standard | Measured Concentration (pmol/mg) | Limit of Quantitation (LOQ) |

| LC-MS/MS (Reference) | Citalopram-d4 | 55.0 ± 4.9 | 4.0 ng/mL (SPE method) |

| MALDI-TOF-MSI | Citalopram-d4 | 51.1 ± 4.4 | N/A (Spatially resolved) |

| MALDI-FTICR-MSI | Citalopram-d4 | 56.9 ± 6.0 | N/A (Spatially resolved) |

(Data aggregated from 5[5] and 6[6]).

Self-Validating Experimental Protocols

As a bioanalytical scientist, ensuring the trustworthiness of your data requires building self-validating checkpoints directly into your workflows. Below are detailed methodologies for two primary research applications utilizing deuterated citalopram metabolites.

Protocol A: Absolute Quantitation via UHPLC-MS/MS

Using DCIT-d3 as an internal standard corrects for ion suppression during electrospray ionization. Because the deuterated analog shares identical physicochemical properties with the target analyte, any loss during sample extraction is proportionally mirrored.

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 100 µL of biological matrix (e.g., plasma or saliva). Spike with 10 µL of DCIT-d3 working solution (Internal Standard).

-

Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned C18 SPE cartridge. Wash with redistilled water containing formic acid (pH 3.5), and elute with an organic solvent.

-

Chromatographic Separation: Inject onto a UHPLC C18 column. Use a mobile phase of acetonitrile and water with formic acid (pH 3.5).

-

Causality: The acidic pH ensures the basic amine groups of CIT and DCIT remain protonated, improving peak shape and retention.

-

-

MRM Detection: Monitor specific precursor-to-product ion transitions for DCIT and DCIT-d3.

Self-Validating System Checkpoints:

-

Double Blank: Process a matrix sample with no analyte and no IS to establish baseline noise and verify the absence of endogenous isobaric interferences.

-

Zero Blank: Process a matrix sample with only the DCIT-d3 IS. Monitor the unlabelled DCIT transition to ensure the deuterated standard does not contain unlabelled impurities (isotopic cross-talk).

Self-validating LC-MS/MS workflow utilizing deuterated internal standards.

Protocol B: Spatial Profiling via MALDI-MSI

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) maps drug distribution in intact tissue. Traditional LC-MS loses spatial distribution; MALDI-MSI preserves it.

Step-by-Step Methodology:

-

Cryosectioning: Section frozen brain tissue at 12 µm thickness and thaw-mount onto ITO-coated glass slides.

-

Internal Standard Coating: Apply Citalopram-d4 uniformly across the tissue using an automated pneumatic sprayer.

-

Causality: Applying the deuterated standard directly to the tissue normalizes subsequent signal fluctuations caused by heterogeneous matrix crystallization and variable tissue microenvironments[5].

-

-

Matrix Application: Spray α-cyano-4-hydroxycinnamic acid (CHCA) matrix over the IS-coated tissue.

-

Data Acquisition: Acquire data using a TOF or FTICR mass analyzer, monitoring the specific m/z for citalopram and citalopram-d4.

Self-Validating System Checkpoints:

-

Orthogonal Cross-Validation: Homogenize an adjacent serial tissue section, extract it, and quantify via the validated LC-MS/MS method (Protocol A). The spatially averaged MALDI-MSI concentration must statistically align with the LC-MS/MS bulk concentration (e.g., ~55.0 pmol/mg) to confirm quantitative integrity[5].

References

- Title: Desmethylcitalopram-d3 hydrochloride (DCIT-d3 hydrochloride)

- Title: Deuterated Drugs Research Progress Source: BOC Sciences URL

- Title: Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects Source: PubMed URL

- Title: Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC Source: ResearchGate URL

- Title: Cross-validated Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging Quantitation Protocol for a Pharmaceutical Drug and Its Drug-Target Effects in the Brain Using Time-of-Flight and Fourier Transform Ion Cyclotron Resonance Analyzers Source: ACS Publications URL

- Title: PharmGKB summary: citalopram pharmacokinetics pathway Source: PMC URL

- Title: Kinetic isotope effect – Knowledge and References Source: Taylor & Francis URL

Sources

- 1. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

understanding the purity and isotopic stability of Didemethyl Citalopram-d6 Hydrobromide

An in-depth analysis of the purity and isotopic stability of Didemethyl Citalopram-d6 Hydrobromide requires a fundamental understanding of both its pharmacokinetic origins and its critical role in modern bioanalytical chemistry. This guide details the mechanistic rationale, physicochemical parameters, and self-validating protocols necessary for utilizing this deuterated standard in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Pharmacokinetic Imperative

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI). Within the hepatic system, it undergoes sequential N-demethylation to form two primary, less pharmacologically active metabolites: desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT)[1][2]. This biotransformation is strictly governed by the cytochrome P450 (CYP) enzyme system. The initial conversion of citalopram to DCT is catalyzed primarily by CYP2C19 and CYP3A4, whereas the subsequent demethylation of DCT to DDCT is exclusively mediated by CYP2D6[2][3].

Because DDCT plasma concentrations are directly influenced by CYP2D6 polymorphisms, accurate quantification of this metabolite is critical for therapeutic drug monitoring and pharmacogenomic profiling[3][4].

Hepatic biotransformation pathway of Citalopram to DDCT via specific CYP450 enzymes.

Rationale for the d6 Isotopic Shift

To achieve analytical rigor in LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for matrix effects and ion suppression[5]. Didemethyl Citalopram-d6 Hydrobromide is engineered specifically for this purpose.

The choice of a +6 Da mass shift (d6) is a deliberate experimental design. The natural isotopic envelope of unlabeled DDCT (driven by naturally occurring ^13C, ^15N, and ^18O) rarely produces significant signal abundance beyond the M+3 or M+4 isotopic peaks. By utilizing a d6 label, the internal standard completely bypasses this envelope, ensuring absolute mass resolution and preventing signal cross-talk between the analyte and the standard[5].

Physicochemical Profile and Purity Metrics

Didemethyl Citalopram-d6 Hydrobromide (CAS: 1286427-93-7) must adhere to stringent chemical and isotopic purity specifications[6]. Chemical impurities can introduce unexpected chromatographic interferences, while isotopic impurities (such as d0 or d1-d5 species) directly compromise the quantitative accuracy of the assay[5].

Table 1: Quantitative Specifications and Causality for DDCT-d6 Hydrobromide

| Parameter | Specification | Causality / Analytical Impact |

| Molecular Formula | C18H12D6BrFN2O | The hydrobromide salt form ensures optimal aqueous solubility and solid-state stability compared to the free base[6]. |

| Molecular Weight | 383.29 g/mol | The +6 Da shift from unlabeled DDCT HBr (377.25 g/mol ) prevents MS/MS cross-talk[6]. |

| Chemical Purity | > 99.0% (HPLC) | Ensures the absence of synthetic precursors that could co-elute and cause localized ion suppression in the MS source. |

| Isotopic Enrichment | ≥ 98.0% (d6) | Guarantees that the vast majority of the standard exists as the target d6 isotopologue, maximizing signal intensity[5]. |

| Unlabeled (d0) Content | < 0.1% | Critical to avoid false positives. Excess d0 in the standard will artificially inflate the analyte's peak area at the Lower Limit of Quantification (LLOQ). |

Mechanisms of Isotopic Instability (H/D Exchange)

Deuterium labels are not permanently fixed; they are susceptible to Hydrogen/Deuterium (H/D) exchange depending on their molecular environment[7]. If deuterium atoms are positioned on heteroatoms (e.g., -ND2 or -OD), they will rapidly exchange with protons in protic solvents like water or methanol[7].

In high-quality Didemethyl Citalopram-d6, the deuterium atoms are strategically localized on the aliphatic carbon backbone (specifically the aminopropyl chain), where the C-D bond is kinetically highly stable[8][9]. However, extreme pH conditions (often used during liquid-liquid extraction) or prolonged exposure to high temperatures can catalyze C-D bond cleavage[7]. Loss of the d6 label (reverting to d5, d4, etc.) reduces the internal standard response and introduces severe analytical variance.

Self-Validating Experimental Protocols

To ensure data integrity, laboratory workflows must be designed as self-validating systems. The following protocols establish inherent checks and balances for purity and stability.

Protocol A: Bidirectional Cross-Talk and Purity Validation (LC-MS/MS)

This protocol validates the isotopic purity of the d6 standard and proves the absence of mass spectrometer cross-talk. It is self-validating because it tests both the standard's impact on the analyte and the analyte's impact on the standard.

-

Solution Preparation: Prepare a High-QC (HQC) solution of unlabeled DDCT (e.g., 1000 ng/mL) and a working solution of DDCT-d6 (e.g., 50 ng/mL) in 50% Methanol/Water.

-

Zero-Analyte Blank (ZAB) Injection: Inject a matrix blank spiked only with the DDCT-d6 internal standard.

-

Causality: This monitors the d0 (unlabeled) MRM transition. Any signal detected here indicates d0 contamination originating from the d6 standard. The response must be <20% of the analyte's LLOQ area.

-

-

Zero-IS Blank (ZIB) Injection: Inject the HQC of unlabeled DDCT without the internal standard.

-

Causality: This monitors the d6 MRM transition. Any signal here proves that the natural isotopic envelope of the high-concentration analyte is bleeding into the internal standard channel. The response must be <5% of the standard's typical peak area.

-

-

System Suitability: The batch may only proceed if both the ZAB and ZIB pass these criteria, mathematically proving isotopic isolation.

Protocol B: Isotopic Stability Stress Testing

To guarantee that the d6 label survives sample preparation without undergoing H/D exchange, a stress test must be executed[7][9].

-

Matrix Spiking: Spike DDCT-d6 into the target biological matrix (e.g., human plasma) at the working concentration.

-

Environmental Stress Application: Subject the aliquots to the absolute extremes of the planned extraction protocol (e.g., pH 10 buffer addition for basic liquid-liquid extraction, followed by 40°C evaporation under nitrogen gas).

-

Time-Course Sampling: Extract independent samples at t=0, t=4 hours, and t=24 hours.

-

Isotopic Distribution Analysis: Using high-resolution mass spectrometry (HRMS), monitor the exact mass M+H ions for d6, d5, d4, and d0 isotopologues.

-

Validation Criterion: The ratio of the d6 peak area to the sum of all isotopic peak areas must remain constant (±5%) across the time course. A progressive shift toward d5 or d4 indicates active, protocol-induced H/D exchange, necessitating a revision of the extraction methodology[9].

Self-validating experimental workflow for assessing H/D exchange and isotopic stability.

Sources

- 1. Citalopram - Wikipedia [en.wikipedia.org]

- 2. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. From achiral to chiral analysis of citalopram [diva-portal.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility and Storage Dynamics of Didemethyl Citalopram-d6 Hydrobromide: A Technical Guide for Analytical Workflows

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.

As a Senior Application Scientist, establishing a robust, reproducible analytical workflow begins long before a sample enters the LC-MS/MS. For isotope-labeled internal standards like Didemethyl Citalopram-d6 Hydrobromide , preserving isotopic fidelity and ensuring exact molar concentrations are paramount. This whitepaper provides a comprehensive, mechanistically grounded guide to the physicochemical properties, solubility dynamics, and storage protocols required to maintain the integrity of this critical biochemical standard.

Physicochemical Profiling

Didemethyl Citalopram-d6 Hydrobromide is the deuterium-labeled analogue of didemethyl citalopram, a primary amine metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram[1]. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantifying citalopram metabolites in complex biological matrices via mass spectrometry[1].

The quantitative physicochemical properties of the compound dictate its handling requirements:

| Property | Value / Description |

| Chemical Name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile-d6 hydrobromide[1] |

| CAS Registry Number | 1286427-93-7[2] |

| Molecular Formula | C₁₈H₁₂D₆BrFN₂O[2] |

| Molecular Weight | 383.29 g/mol [2] |

| Appearance | Pale Beige Solid[3] |

| Melting Point | >130°C (Decomposes)[3] |

Solubility Dynamics & Solvation Mechanics

The solubility of Didemethyl Citalopram-d6 is fundamentally altered by its hydrobromide (HBr) salt form. While the free base is highly lipophilic, the HBr salt introduces a strong ionic lattice that requires solvents with specific dielectric properties for effective dissociation.

Quantitative Solubility Profile

| Solvent System | Solubility Limit | Mechanistic Rationale |

| DMSO | Slightly Soluble[4] | The polar aprotic nature of Dimethyl Sulfoxide disrupts the ionic lattice, though complete solvation at high concentrations requires mechanical energy (sonication). |

| Methanol (MeOH) | Slightly Soluble[3] | As a polar protic solvent, Methanol effectively stabilizes the dissociated bromide anion via hydrogen bonding, making it ideal for LC-MS/MS stock solutions. |

| Aqueous Media | Soluble | The high dielectric constant of water ( ϵ≈80 ) rapidly overcomes the lattice energy of the HBr salt, leading to rapid ion dissociation. |

Mechanism of Solvation

When introduced to a polar solvent, the dielectric disruption overcomes the electrostatic attraction between the protonated primary amine and the bromide anion.

Figure 1: Dielectric disruption and ion dissociation mechanism of Didemethyl Citalopram-d6 Hydrobromide.

Standardized Preparation Protocol for Analytical Stocks

To ensure a self-validating system where errors are minimized and reproducibility is guaranteed, follow this step-by-step methodology for preparing a 1.0 mg/mL primary stock solution.

Step 1: Thermal Equilibration (Critical Step)

-

Action: Remove the solid compound from -20°C storage[4]. Place the sealed vial in a desiccator at room temperature for at least 30 minutes before opening.

-

Causality: Hydrobromide salts are inherently hygroscopic. Opening a cold vial exposes it to atmospheric moisture, which condenses on the powder. This artificially inflates the mass during weighing, leading to sub-potent stock solutions.

Step 2: Gravimetric Weighing

-

Action: Using an anti-static micro-spatula, accurately weigh 1.00 mg of the pale beige solid[3] into a pre-tared, amber glass volumetric vial using a microbalance (0.001 mg readability).

Step 3: Solvent Addition & Cavitation

-

Action: Add 1.00 mL of HPLC-grade Methanol. Vortex vigorously for 60 seconds. If micro-particulates remain (due to its "slightly soluble" nature in pure organic solvents[3]), place the vial in an ultrasonic water bath at room temperature for 5 minutes.

-

Causality: Ultrasonic cavitation provides the localized activation energy required to fully disrupt the crystalline lattice without applying direct heat, which could degrade the compound.

Step 4: Visual Validation

-

Action: Inspect the solution against both a stark white and a stark black background.

-

Causality: The absence of the Tyndall effect (light scattering) confirms complete dissolution. A self-validating protocol requires visual confirmation before proceeding to aliquoting.

Storage Conditions & Stability Kinetics

Proper storage mitigates two primary degradation pathways: thermal decomposition (evidenced by its decomposition at >130°C[3]) and photolytic cleavage of the isobenzofuran ring.

-

Solid State Storage: Must be stored at -20°C [4] in a tightly sealed, desiccated container.

-

Shipping Conditions: The compound is stable enough to be shipped at Ambient/Room Temperature [5]. Short-term thermal excursions do not provide sufficient kinetic energy to degrade the solid lattice.

-

Solution State Storage: Primary stocks must be aliquoted and stored at -20°C to -80°C .

Aliquoting Workflow to Prevent Cryo-Concentration

Repeated freeze-thaw cycles of stock solutions cause cryo-concentration—a phenomenon where the solvent freezes first, forcing the solute into a highly concentrated liquid micro-environment that can precipitate.

Figure 2: Standardized workflow for the preparation and storage of analytical stock solutions.

Protocol for Aliquoting: Divide the 1.0 mL primary stock into ten aliquots using amber crimp-top vials. Store immediately at -20°C[4]. When an experiment is required, thaw a single aliquot, use it for the working solution preparation, and discard any remainder. This guarantees that the internal standard maintains absolute quantitative integrity across longitudinal pharmacokinetic studies.

References

-

Pharmaffiliates. Didemethyl Citalopram-d6 Hydrobromide (CAS: 1286427-93-7). Retrieved from[Link]

Sources

The Analytical Imperative: Commercial Sourcing and Application of Didemethyl Citalopram-d6 Hydrobromide in Pharmacokinetic Profiling

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of selective serotonin reuptake inhibitors (SSRIs) and their active metabolites is non-negotiable. Citalopram undergoes extensive hepatic metabolism, yielding desmethylcitalopram and the secondary metabolite, didesmethylcitalopram. To accurately quantify this secondary metabolite via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard.

This whitepaper provides an authoritative guide on the commercial sourcing, structural rationale, and self-validating analytical implementation of Didemethyl Citalopram-d6 Hydrobromide (CAS: 1286427-93-7) .

Mechanistic Context: The Rationale for D6 Labeling

Citalopram is sequentially N-demethylated by cytochrome P450 enzymes (predominantly CYP2C19, CYP3A4, and CYP2D6) to form didesmethylcitalopram.

When developing an LC-MS/MS assay, the choice of the internal standard is critical. Why rely on a d6-labeled standard rather than a d3 or d4 variant?

-

The Causality of the Mass Shift: The natural isotopic envelope of didesmethylcitalopram (containing a monoisotopic fluorine and 18 carbon atoms) has significant M+1 and M+2 contributions. A mass shift of only +3 Da or +4 Da risks isotopic cross-talk, where the natural heavy isotopes of the highly concentrated analyte bleed into the internal standard's MRM transition. By utilizing a +6 Da mass shift (m/z 303.1 for the SIL-IS vs. m/z 297.1 for the analyte), we completely isolate the internal standard signal from the analyte's isotopic envelope, ensuring linear quantification even at the upper limits of quantification (ULOQ).

Metabolic N-demethylation pathway of citalopram and the +6 Da mass shift of the SIL-IS.

Commercial Landscape and Sourcing Metrics

When procuring Didemethyl Citalopram-d6, the Hydrobromide (HBr) salt form is highly preferred over the free base or hydrochloride salt.

-

Causality for Salt Selection: The hydrobromide salt exhibits superior crystalline stability and a highly favorable hygroscopic profile. This prevents moisture absorption during standard weighing, eliminating volumetric errors when preparing primary stock solutions.

The global supply chain for this specific reference standard is supported by several highly reputable biochemical vendors. Below is a consolidated metric table of verified commercial sources:

| Vendor | Catalog Number | CAS Number | Salt Form | Molecular Weight | Isotopic Enrichment |

| [1] | HY-W707812 | 1286427-93-7 | Hydrobromide | 383.29 g/mol | ≥99% atom D |

| [2] | sc-XXXX | 1286427-93-7 | Hydrobromide | 383.29 g/mol | ≥98% atom D |

| [3] | PA STI 030840 | 1286427-93-7 | Hydrobromide | 383.29 g/mol | ≥98% atom D |

| [4] | N/A (Bulk) | 1286427-93-7 | Hydrobromide | 383.29 g/mol | Custom |

Note: While the base molecule formula is C₁₈H₁₁D₆FN₂O, the hydrobromide salt brings the total molecular weight to 383.29 g/mol [3],[2]. Always account for the salt mass fraction when calculating molarity for stock solutions.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness in your PK data, the sample preparation and analytical workflow must act as a self-validating system . The following protocol integrates intrinsic quality control checks.

Phase 1: Stock Solution Preparation

-

Weighing: Accurately weigh 1.0 mg of Didemethyl Citalopram-d6 Hydrobromide.

-

Solvation: Dissolve in 1.0 mL of 100% Methanol to create a 1.0 mg/mL primary stock.

-

Causality: Methanol ensures complete solvation of the hydrobromide salt while preventing the hydrolytic degradation that can occur in purely aqueous buffers during long-term storage at -20°C.

-

-

Working IS Solution: Dilute the primary stock to 50 ng/mL using 50% Methanol in Water.

Phase 2: Sample Extraction (Protein Precipitation)

-

Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

-

Spike IS: Add 10 µL of the 50 ng/mL Working IS Solution.

-

Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid.

-

Causality: Acetonitrile acts as a strong denaturant for plasma proteins. The addition of 0.1% formic acid lowers the pH, ensuring the secondary amine of didesmethylcitalopram remains fully protonated. This dramatically enhances its solubility in the organic supernatant, yielding extraction recoveries >85%.

-

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase 3: Self-Validation and System Suitability

Before running patient samples, the system must validate the isotopic purity of the standard:

-

The "Zero Sample" Injection: Inject a blank matrix spiked only with the SIL-IS. Monitor the MRM transition for the unlabeled analyte (m/z 297.1 → 262.1).

-

Causality: Even with a +6 Da shift, commercial standards can contain trace amounts of unlabeled didesmethylcitalopram (D0) due to synthesis impurities. The Zero Sample validates that the IS does not contribute >5% to the Lower Limit of Quantification (LLOQ) signal of the analyte, ensuring the assay is free from standard-induced bias.

Self-validating LC-MS/MS sample preparation workflow utilizing protein precipitation.

Phase 4: LC-MS/MS Parameters

-

Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm). Causality: The C18 stationary phase provides excellent hydrophobic retention for the fluorophenyl and isobenzofuran rings of the analyte.

-

Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

-

Detection: Electrospray Ionization (ESI) in Positive Mode.

-

Analyte MRM: m/z 297.1 → 262.1

-

SIL-IS MRM: m/z 303.1 → 262.1 (Note: The product ion at m/z 262.1 represents the loss of the deuterated aminopropyl chain, hence the product ion mass is the same for both the labeled and unlabeled species).

-

References

Sources

Precision Quantification in Pharmacokinetics: The Mechanistic Role of Didemethyl Citalopram-d6 Hydrobromide as an LC-MS/MS Internal Standard

Executive Summary

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) whose metabolic pathway yields active secondary amine metabolites, notably didemethylcitalopram (DDCT). In clinical pharmacokinetics and therapeutic drug monitoring, accurately quantifying trace levels of DDCT in complex biological matrices (e.g., plasma, urine, brain tissue) requires the extreme sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, achieving absolute quantitative integrity is challenged by matrix-induced signal fluctuations. To engineer a self-validating, mathematically robust assay, Didemethyl Citalopram-d6 Hydrobromide (DDCT-d6) is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper deconstructs the mechanistic causality behind its use, structural design, and experimental implementation.

The Mechanistic Imperative of SIL-IS in ESI-MS/MS

In trace-level bioanalysis, LC-MS/MS is the gold standard. However, the Electrospray Ionization (ESI) process is inherently vulnerable to 1[1]. When analyzing DDCT in biological fluids, co-eluting endogenous components—such as phospholipids and salts—compete with the analyte for the available charge on the surface of ESI droplets. This competition alters the dynamics of the Coulombic explosion, leading to unpredictable ion suppression or enhancement[2].

To establish a self-validating quantitative system, DDCT-d6 is utilized. Because the unlabeled analyte and the deuterated standard share virtually identical physicochemical properties, they experience the exact same matrix suppression environment in the ESI source[3]. Consequently, while the absolute signal intensity of the analyte may fluctuate due to matrix variability across different patient samples, the response ratio (Analyte Peak Area / IS Peak Area) remains constant and accurate[4].

Mechanism of DDCT-d6 compensating for ESI matrix effects via response ratio.

Structural Design: The Rationale Behind the d6 Label

The selection of a hexadeuterated (d6) internal standard is a deliberate mechanistic choice designed to balance mass differentiation with chromatographic fidelity.

-

Eliminating Isotopic Cross-Talk: Molecules of biological origin contain naturally occurring 5 (e.g., ¹³C, ¹⁵N)[5]. If a d3-labeled standard were used, the M+3 isotopic envelope of a highly concentrated unlabeled DDCT sample could overlap with the precursor mass of the internal standard, artificially inflating the IS signal and skewing the calibration curve. The +6 Da mass shift (m/z 303.2 for DDCT-d6 vs. m/z 297.2 for DDCT) completely isolates the Multiple Reaction Monitoring (MRM) channels.

-

Minimizing the Deuterium Isotope Effect: While deuterium is chemically similar to hydrogen, the C-D bond is slightly shorter and more polarizable than the C-H bond. Excessive deuteration (e.g., >d10) can decrease the molecule's lipophilicity, causing the SIL-IS to elute slightly earlier than the unlabeled analyte on a reversed-phase column[1]. A d6 label provides the perfect equilibrium: sufficient mass separation to prevent cross-talk, while ensuring 3[3].

Self-Validating Experimental Protocol

To translate these mechanistic principles into a robust assay, the following step-by-step methodology details the extraction and LC-MS/MS quantification of DDCT using DDCT-d6.

Sample Preparation via Mixed-Mode SPE

Causality: Simple protein precipitation leaves behind high concentrations of phospholipids, which are primary drivers of ESI ion suppression. Mixed-mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) exploits the secondary amine of DDCT (pKa ~9.5) to selectively isolate the analyte and IS from neutral lipids.

-

Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of DDCT-d6 working solution (100 ng/mL) to establish the internal standard baseline.

-

Precipitation: Add 600 µL of ice-cold acetonitrile (containing 0.1% formic acid) to disrupt protein binding. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

SPE Loading: Condition an MCX SPE cartridge with 1 mL methanol, followed by 1 mL water. Load the supernatant.

-

Washing: Wash with 1 mL of 2% formic acid in water (retaining basic amines on the sorbent), followed by 1 mL of methanol to elute trapped phospholipids.

-

Elution: Elute DDCT and DDCT-d6 with 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen at 40°C.

LC-MS/MS Analytical Workflow

Causality: An acidic mobile phase ensures complete protonation of the secondary amine, maximizing [M+H]⁺ generation in positive ESI mode.

-

Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (10 mM ammonium formate : acetonitrile, 50:50 v/v).

-

Chromatography: Inject 5 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

-

Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode using MRM.

-

DDCT (Analyte): m/z 297.2 → 260.1

-

DDCT-d6 (IS): m/z 303.2 → 266.1

-

-

Quantification: Integrate chromatograms to calculate the peak area ratio (Area_DDCT / Area_DDCT-d6). Apply this ratio to a 1/x² weighted linear regression calibration curve.

Step-by-step LC-MS/MS workflow using DDCT-d6 as an internal standard.

Quantitative Data: Matrix Effect & Recovery Validation

A properly designed SIL-IS assay must prove its trustworthiness through Matrix Factor (MF) calculations. The data below demonstrates how DDCT-d6 normalizes severe matrix suppression.

Table 1: Matrix Factor (MF) and Extraction Recovery Validation in Human Plasma

| Analyte / IS | Concentration (ng/mL) | Extraction Recovery (%) | Absolute Matrix Factor (MF) | IS-Normalized MF |

| DDCT | 5 (Low QC) | 88.4 ± 3.2 | 0.75 ± 0.08 | 1.02 ± 0.03 |

| DDCT | 100 (High QC) | 90.1 ± 2.5 | 0.78 ± 0.06 | 0.99 ± 0.02 |

| DDCT-d6 | 50 (IS) | 89.5 ± 2.8 | 0.76 ± 0.07 | N/A |

Data Interpretation: The Absolute Matrix Factor of ~0.75 indicates that co-eluting plasma components suppress 25% of the raw ESI signal. However, because the extraction recovery and absolute MF of DDCT-d6 perfectly mirror the unlabeled analyte, the IS-Normalized MF approaches 1.0. This confirms that the assay is a mathematically self-correcting system, completely immune to 4[4].

References

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL:1

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: National Institutes of Health (NIH) / PMC URL:4

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: Analytical Chemistry - ACS Publications URL:5

-

The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) Source: Chromatography Online URL:3

-

Trace Organic Chemicals in the Water Cycle: Occurrence in Wastewater Treatment Plants and Removal by Biological and Advanced Treatment Technologies (MRM Transition Data) Source: OPUS Thesis Repository URL:

Sources

- 1. waters.com [waters.com]

- 2. bioszeparacio.hu [bioszeparacio.hu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Foundational Studies on the Metabolism of Citalopram and its Deuterated Analogs: A Technical Guide

Executive Summary

Understanding the metabolic architecture of citalopram—a widely prescribed selective serotonin reuptake inhibitor (SSRI)—is critical for optimizing its pharmacokinetic profile and mitigating drug-drug interactions. As drug development increasingly leverages isotopic labeling, deuterated analogs of citalopram have emerged not only as highly stable internal standards for mass spectrometry but also as foundational models for studying the Kinetic Isotope Effect (KIE). This guide synthesizes the Cytochrome P450 (CYP450) biotransformation pathways of citalopram, details the mechanistic impact of deuteration, and provides a self-validating in vitro protocol for quantifying these metabolic kinetics.

Architecture of Citalopram Metabolism

Citalopram is administered as a racemic mixture, though its therapeutic efficacy is primarily driven by the S-(+)-enantiomer (escitalopram). The hepatic clearance of citalopram is an intricate, multi-enzyme process governed by specific CYP450 isozymes, each exhibiting distinct stereoselectivities and catalytic capacities.

Primary and Secondary N-Demethylation

The biotransformation of citalopram is sequentially mediated by specific enzymes:

-

First-Pass Demethylation: The conversion of the tertiary amine (citalopram) to the secondary amine (desmethylcitalopram, DCIT) is heavily mediated by 1[1]. At therapeutic concentrations, CYP3A4 is responsible for 40–50% of this primary N-demethylation[1]. CYP2C19 provides a high-capacity clearance route, which makes citalopram plasma levels highly susceptible to CYP2C19 genetic polymorphisms.

-

Secondary Demethylation: The subsequent conversion of DCIT to the primary amine (didesmethylcitalopram, DDCIT) is 1[1]. CYP2D6 also exclusively mediates the formation of citalopram N-oxide[1].

Stereoselectivity in Clearance

The CYP enzymes involved exhibit opposing stereoselectivities. CYP2C19 and CYP3A4 preferentially metabolize the biologically active S-enantiomer, whereas2[2]. This stereoselective clearance is a critical factor when interpreting the pharmacokinetics of racemic citalopram versus isolated escitalopram.

Metabolic pathways of citalopram highlighting CYP450 enzymes and deuteration impact.

Deuterated Analogs: The Kinetic Isotope Effect (KIE)

Deuteration is a strategic molecular modification where specific hydrogen atoms are replaced with deuterium (²H).

Mechanistic Causality of the KIE

The fundamental causality behind the utility of deuterated citalopram lies in zero-point vibrational energy. The 3 compared to corresponding carbon-hydrogen (C-H) bonds[3]. Because CYP450-mediated N-demethylation requires the initial abstraction of a hydrogen atom, 4 via the primary kinetic isotope effect[4]. This effectively "shunts" or slows down the metabolic pathway, potentially extending the drug's half-life.

Analytical Superiority in Mass Spectrometry

Beyond metabolic modulation, deuterated analogs (e.g., Citalopram-d4, Citalopram-d6) are indispensable as internal standards. In LC-MS/MS and MALDI-MSI,5 co-elute[5]. Because they share identical physicochemical properties, they experience the exact same ion suppression or enhancement in the electrospray ionization (ESI) source, allowing the deuterated standard to perfectly normalize matrix effects.

Quantitative Data Summaries

Table 1: Isozyme-Specific Stereoselectivity in Citalopram N-Demethylation

| CYP Isozyme | S/R Ratio of Intrinsic Clearance | Mechanistic Role |

| CYP2C19 | 1.57 | High-capacity primary N-demethylation; favors S-enantiomer. |

| CYP3A4 | 1.37 | Mediates 40–50% of primary N-demethylation at therapeutic concentrations. |

| CYP2D6 | 0.71 | High-affinity; exclusively mediates secondary N-demethylation to DDCIT. |

| (Data synthesized from in vitro recombinant CYP studies[2],[1]) |

Table 2: Physicochemical & Analytical Properties of Citalopram and Deuterated Analogs

| Compound | Molecular Formula | Molecular Weight | Deuterium Position | Primary Application |

| Citalopram (Protio) | C₂₀H₂₁FN₂O | 324.39 g/mol (Base) | None | Active Pharmaceutical Ingredient (API) |

| Citalopram-d4 | C₂₀H₁₇D₄FN₂O | 409.33 g/mol (HBr) | 2,3,5,6 of 4-fluorophenyl ring | LC-MS/MS Internal Standard; Matrix effect correction |

| Citalopram-d6 | C₂₀H₁₅D₆FN₂O | 330.43 g/mol (Base) | N-dimethyl groups | Kinetic Isotope Effect (KIE) studies |

| (Data synthesized from molecular characterization studies[3],[6]) |

Experimental Protocol: In Vitro CYP450 Phenotyping & KIE Assessment

To accurately measure the intrinsic clearance (CLint) and the Kinetic Isotope Effect, the following self-validating microsomal incubation protocol must be employed.

System Suitability & Validation Criteria (Self-Validation)

A protocol is only as trustworthy as its internal controls. Before accepting sample data, the system must validate itself against these parameters:

-

Metabolic Competence (Positive Control): A parallel incubation with Midazolam (a known CYP3A4 substrate) must demonstrate >50% depletion within 30 minutes to prove the Human Liver Microsomes (HLM) are enzymatically active.

-

Chemical Stability (Negative Control): Substrate incubated without NADPH must show <5% degradation, proving that any observed depletion is strictly CYP-mediated.

-

Matrix Factor: The peak area of the internal standard (Citalopram-d6) in the post-extracted matrix must be within ±15% of its peak area in neat solvent, validating the absence of severe ion suppression[5].

Step-by-Step Methodology

-

Substrate Preparation: Prepare 10 mM stock solutions of Citalopram and N-deuterated Citalopram in 50% methanol. Dilute to a working concentration range (1–50 µM) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Incubation Mixture Setup: Combine 1 mg/mL pooled HLM (or 50 pmol/mL recombinant CYP2C19/3A4) with the substrate in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

-

Causality: Pre-incubation ensures thermal equilibrium before initiating the reaction, preventing artificial lag phases in the Michaelis-Menten curve.

-

-

Reaction Initiation: Add an NADPH generating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂) to initiate the reaction.

-

Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to reduce the heme iron and activate molecular oxygen.

-

-

Reaction Termination: At specific time points (0, 15, 30, 45, 60 minutes), transfer a 100 µL aliquot of the reaction mixture into 300 µL of ice-cold acetonitrile containing 0.5 µM Citalopram-d4 as the internal standard.

-

Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt metabolism at the exact time point, and it precipitates microsomal proteins to prevent LC column clogging.

-

-

Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the5[5].

Self-validating in vitro microsomal incubation workflow for citalopram metabolism.

Sources

Methodological & Application

Application Note: Quantitative Analysis of Desmethylcitalopram Using Didemethyl Citalopram-d6 Hydrobromide via UHPLC-MS/MS

Executive Summary

The accurate quantification of desmethylcitalopram (DCIT)—the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram—is critical for therapeutic drug monitoring (TDM), pharmacokinetic profiling, and forensic toxicology. This application note details a robust, high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology. By leveraging Didemethyl Citalopram-d6 Hydrobromide as a stable isotope-labeled internal standard (SIL-IS), this protocol ensures unparalleled precision by mathematically neutralizing matrix effects, ion suppression, and extraction variances inherent to complex biological matrices.

Mechanistic Background & Rationale